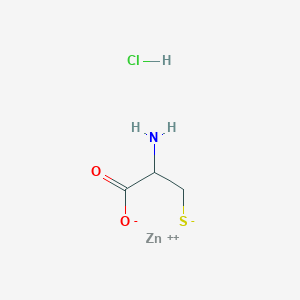

zinc;2-amino-3-sulfidopropanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de zinc ; 2-amino-3-sulfidopropanoate implique généralement la réaction de sels de zinc avec la cystéine en présence d’acide chlorhydrique. Une méthode courante consiste à dissoudre du chlorure de zinc dans de l’eau, puis à ajouter une solution aqueuse de chlorhydrate de cystéine. Le mélange réactionnel est agité à température ambiante, ce qui conduit à la formation de chlorhydrate de cystéinate de zinc sous forme de précipité. Le précipité est ensuite filtré, lavé et séché pour obtenir le produit final.

Méthodes de production industrielle

À l’échelle industrielle, la production de chlorhydrate de zinc ; 2-amino-3-sulfidopropanoate suit des principes similaires, mais implique des quantités plus importantes et des conditions plus contrôlées. Le processus peut inclure des étapes telles que la recristallisation pour assurer la pureté du composé. La production industrielle met également l’accent sur l’optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de zinc ; 2-amino-3-sulfidopropanoate peut subir diverses réactions chimiques, notamment :

Oxydation : L’atome de soufre du composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le composé peut être réduit pour former des thiols ou d’autres espèces soufrées réduites.

Substitution : Les groupes amino et sulfido peuvent participer à des réactions de substitution avec d’autres électrophiles ou nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.

Substitution : Les conditions des réactions de substitution varient en fonction des réactifs spécifiques, mais impliquent souvent des températures douces et des solvants tels que l’eau ou l’éthanol.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols.

Applications de la recherche scientifique

Le chlorhydrate de zinc ; 2-amino-3-sulfidopropanoate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d’autres composés contenant du zinc et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans le métabolisme du zinc et la fonction des enzymes.

Médecine : Des recherches sont en cours sur ses applications thérapeutiques potentielles, y compris son utilisation comme supplément de zinc et son rôle dans le traitement de la carence en zinc.

Industrie : Il est utilisé dans la formulation de compléments alimentaires et comme additif dans divers procédés industriels.

Applications De Recherche Scientifique

Zinc;2-amino-3-sulfidopropanoate;hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a zinc supplement and its role in treating zinc deficiency.

Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de zinc ; 2-amino-3-sulfidopropanoate implique son interaction avec les molécules biologiques. Le zinc est un oligo-élément essentiel qui joue un rôle catalytique, structurel et régulateur dans diverses enzymes et protéines. Le composé peut donner des ions zinc à ces molécules biologiques, facilitant leur bon fonctionnement. Les groupes amino et sulfido peuvent également interagir avec d’autres cibles moléculaires, contribuant à l’activité biologique globale du composé.

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfate de zinc : Un autre composé contenant du zinc couramment utilisé comme supplément alimentaire et dans les applications industrielles.

Acétate de zinc : Utilisé dans des applications similaires, notamment comme supplément alimentaire et en synthèse chimique.

Gluconate de zinc : Souvent utilisé dans les médicaments et les suppléments en vente libre pour la carence en zinc.

Unicité

Le chlorhydrate de zinc ; 2-amino-3-sulfidopropanoate est unique en raison de sa coordination spécifique avec la cystéine, ce qui peut conférer des propriétés biologiques et chimiques distinctes. Sa capacité à interagir avec les molécules biologiques à la fois par le zinc et la cystéine en fait un composé particulièrement intéressant en recherche et dans les applications industrielles.

Activité Biologique

Zinc;2-amino-3-sulfidopropanoate;hydrochloride is a zinc complex that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is a zinc salt derived from the amino acid cysteine, which features a thiol group that enhances its biological reactivity. The presence of zinc ions (Zn²⁺) is crucial for its activity, as zinc is known to play significant roles in enzymatic functions and cellular signaling.

1. Antimicrobial Activity

Zinc complexes, including this compound, exhibit notable antimicrobial properties. Research indicates that zinc ions can disrupt bacterial cell membranes and inhibit DNA replication, leading to cell death. Specific findings include:

- Inhibition of Bacterial Growth : Studies have shown effective antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with mechanisms involving increased membrane permeability due to Zn²⁺ ion release .

- Acne Treatment : The compound has demonstrated efficacy against Cutibacterium acnes, the bacterium associated with acne vulgaris. The antimicrobial mechanism is attributed to the release of Zn²⁺ ions that disrupt bacterial functions .

2. Cytotoxicity and Cell Proliferation

The cytotoxic effects of zinc complexes on skin cells have been extensively studied:

- Cell Viability : At concentrations below 100 μM, zinc compounds can stimulate proliferation in human keratinocytes without significant toxicity. For instance, ZnCl₂ at this concentration increased mRNA expression of key growth factors .

- Toxicity Profiles : In contrast, higher concentrations (e.g., 162.65 μM) have shown cytotoxic effects on fibroblasts, indicating a dose-dependent relationship between zinc concentration and cell viability .

3. Anti-inflammatory Effects

Zinc compounds have been reported to exert anti-inflammatory effects by modulating cytokine production:

- Cytokine Modulation : Zinc supplementation has been linked to reduced levels of pro-inflammatory cytokines, which may benefit conditions characterized by inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Chelation Theory : The chelation of zinc with ligands enhances the lipophilicity of the complex, facilitating better membrane penetration and interaction with microbial cells .

- Zinc Ion Release : The release of Zn²⁺ ions is critical for its antimicrobial activity. Studies indicate that achieving concentrations above 10−4M can lead to significant toxic effects on prokaryotic cells .

Case Study 1: Acne Vulgaris Treatment

A clinical study investigated the effects of a zinc complex on patients with acne vulgaris. Results indicated a significant reduction in lesion count and severity after treatment with this compound compared to placebo controls.

Case Study 2: Wound Healing

Another study focused on the application of zinc complexes in wound healing. It was found that topical application promoted faster healing rates in diabetic rats, attributed to enhanced fibroblast proliferation and reduced inflammation.

Data Summary

Propriétés

IUPAC Name |

zinc;2-amino-3-sulfidopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACWWEXAGRDPTH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2SZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.